N,N,N'-Triethylethylenediamine
Overview
Description
N,N,N’-Triethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless to slightly yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties as a diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’-Triethylethylenediamine can be synthesized through the alkylation of ethylenediamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, N,N,N’-Triethylethylenediamine is produced by the continuous synthesis of N-ethylethylenediamine via copper-zinc-lanthanum catalysts. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: N,N,N’-Triethylethylenediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamines depending on the reagents used.
Scientific Research Applications
N,N,N’-Triethylethylenediamine is utilized in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N,N,N’-Triethylethylenediamine involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
- N,N,N’-Trimethylethylenediamine
- N,N,N’,N’-Tetramethylethylenediamine
- N,N,N’,N’-Tetramethylpropylenediamine
Comparison: N,N,N’-Triethylethylenediamine is unique due to its triethyl substitution, which imparts different steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N',N'-triethylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059311 | |
Record name | Diethyl(2-ethylaminoethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059311 | |
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Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N,N'-Triethylethylenediamine | |
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CAS No. |
105-04-4 | |
Record name | Triethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-04-4 | |
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Record name | Triethylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105044 | |
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Record name | Triethylethylenediamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78444 | |
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Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |
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Record name | Diethyl(2-ethylaminoethyl)amine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl(2-ethylaminoethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.968 | |
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Record name | TRIETHYLETHYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N,N'-Triethylethylenediamine in copper-catalyzed oxidative coupling reactions?
A1: this compound (TriEED) acts as a ligand in copper(I) halide complexes, forming air-sensitive dimers that function as homogeneous catalysts in oxidative coupling reactions. [, ] These dimers, [(TriEED)(μ-X)Cu]2 (where X = Cl, Br, or I), readily react with dioxygen to form μ-oxo complexes, [(TriEED)2(μ-X)2(μ-O)Cu2]. These oxo complexes, along with their μ-carbonato analogues (formed by reaction with CO2), catalyze the oxidative coupling of 2,6-dimethylphenol, yielding a mixture of diphenoquinone (DPQ) and polyphenyleneoxide (PPO). [, ]
Q2: How does the presence of an N-H group in TriEED impact its catalytic activity compared to fully alkylated diamines?
A2: The presence of an N-H group in TriEED significantly enhances the rate of oxidation of [(TriEED)(μ-X)Cu]2 by dioxygen compared to the analogous complex with N,N,N′,N′-tetraethylethylenediamine (TEED), a fully alkylated diamine. [, ] Kinetic studies reveal that TriEED accelerates the reaction by a factor of 220. This rate enhancement is attributed to an intermolecular attractive force between the N-H group of TriEED and the incoming dioxygen molecule, facilitating the formation of the activated complex. [, ]
Q3: What are the spectroscopic characteristics of copper(II) complexes containing TriEED?
A3: Copper(II) complexes containing TriEED, β-ketoesters, and various anions exhibit solvatochromism, meaning their color changes depending on the solvent. [] Complexes with weakly coordinating anions like perchlorate, tetraphenylborate, and nitrate display a color shift from reddish-violet to green with increasing solvent donor strength. In contrast, complexes with chloride and bromide anions are more influenced by the acceptor properties of the solvent. [] This solvatochromic behavior makes these complexes potentially useful as Lewis acid-base color indicators. [, ]
Q4: What structural insights have been gained from the synthesis and characterization of cadmium(II)-azido complexes with TriEED?
A4: The reaction of TriEED with cadmium(II) and azide ions results in the formation of a one-dimensional polymeric chain, {[Cd2(Et3en)2(μ1,1-N3)2(μ1,3-N3)2]}n, characterized by alternating di-EO (end-on) and di-EE (end-to-end) azido bridging modes. [] This structural motif provides insights into the coordination chemistry of cadmium(II) with azide ligands and highlights the influence of steric factors imposed by the TriEED ligand on the resulting polymeric structure. []
Q5: What is the known toxicity profile of this compound?
A5: Studies in chicken embryos identified this compound as one of the most embryotoxic amine compounds tested. [] It exhibited high embryotoxicity, with effects including early and late deaths, as well as malformations in surviving embryos. [] These findings underscore the need for careful handling and further investigation into the potential toxicological risks associated with this compound.
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